molecular formula C14H22O4 B12547144 Propanedioic acid, 4-nonynyl-, dimethyl ester CAS No. 180691-25-2

Propanedioic acid, 4-nonynyl-, dimethyl ester

Cat. No.: B12547144
CAS No.: 180691-25-2
M. Wt: 254.32 g/mol
InChI Key: AWQNLGKOJKFVTC-UHFFFAOYSA-N
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Description

Propanedioic acid, 4-nonynyl-, dimethyl ester is an organic compound with the molecular formula C14H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a nonynyl group and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 4-nonynyl-, dimethyl ester typically involves the esterification of 4-nonynyl malonic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-Nonynyl malonic acid+2CH3OHPropanedioic acid, 4-nonynyl-, dimethyl ester+H2O\text{4-Nonynyl malonic acid} + 2 \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Nonynyl malonic acid+2CH3​OH→Propanedioic acid, 4-nonynyl-, dimethyl ester+H2​O

The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 4-nonynyl-, dimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 4-nonynyl malonic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 4-Nonynyl malonic acid and methanol.

    Reduction: 4-Nonynyl malonic alcohol.

    Substitution: 4-Nonynyl malonic amide or other substituted derivatives.

Scientific Research Applications

Propanedioic acid, 4-nonynyl-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of propanedioic acid, 4-nonynyl-, dimethyl ester depends on its specific application. In biological systems, it may act by interacting with cellular enzymes or receptors, leading to changes in cellular function. The ester groups can be hydrolyzed to release the active 4-nonynyl malonic acid, which can then exert its effects on molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.

    Diethyl malonate: An ester of malonic acid with two ethyl groups.

    4-Nonynyl malonic acid: The non-esterified form of the compound.

Uniqueness

Propanedioic acid, 4-nonynyl-, dimethyl ester is unique due to the presence of the nonynyl group, which imparts distinct chemical and physical properties compared to other malonic acid derivatives. This uniqueness makes it valuable for specific applications where the nonynyl group plays a crucial role in the compound’s activity or function.

Properties

CAS No.

180691-25-2

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

dimethyl 2-non-4-ynylpropanedioate

InChI

InChI=1S/C14H22O4/c1-4-5-6-7-8-9-10-11-12(13(15)17-2)14(16)18-3/h12H,4-6,9-11H2,1-3H3

InChI Key

AWQNLGKOJKFVTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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